1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea
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Overview
Description
1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea is a synthetic organic compound that may possess interesting pharmacological or chemical properties due to its unique structure. The compound features a piperidine ring, an indole moiety, and a urea linkage, which are common motifs in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea likely involves multiple steps:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.
Acetylation: The piperidine ring can be acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Indole Propylation: The indole moiety can be attached to a propyl chain through alkylation reactions.
Urea Formation: The final step involves the formation of the urea linkage by reacting the acetylated piperidine and the indole propyl derivative with a suitable isocyanate or carbodiimide.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea can undergo various chemical reactions:
Oxidation: The compound may be oxidized at the indole moiety or the piperidine ring.
Reduction: Reduction reactions could target the carbonyl groups in the acetyl or urea functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways involving piperidine and indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperidine and indole moieties can interact with neurotransmitter receptors, enzymes, or ion channels. The urea linkage might facilitate binding to specific proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]amine: Similar structure but with an amine instead of a urea linkage.
1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]carbamate: Similar structure but with a carbamate instead of a urea linkage.
Uniqueness
The unique combination of the piperidine, indole, and urea functionalities in 1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea may confer distinct pharmacological or chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-14(24)23-11-8-16(9-12-23)22-19(25)20-10-4-5-15-13-21-18-7-3-2-6-17(15)18/h2-3,6-7,13,16,21H,4-5,8-12H2,1H3,(H2,20,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMNRPCDKNLSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC(=O)NCCCC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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